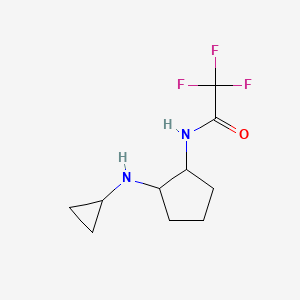
N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide is a compound that features a cyclopropylamino group attached to a cyclopentyl ring, which is further connected to a trifluoroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclopropylamine with cyclopentanone to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Shares the cyclopropylamino group but lacks the cyclopentyl and trifluoroacetamide moieties.
Cyclopentanone: Contains the cyclopentyl ring but lacks the amino and trifluoroacetamide groups.
Trifluoroacetamide: Contains the trifluoroacetamide moiety but lacks the cyclopropylamino and cyclopentyl groups.
Uniqueness
N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide is unique due to its combination of a cyclopropylamino group, a cyclopentyl ring, and a trifluoroacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
Formule moléculaire |
C10H15F3N2O |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-[2-(cyclopropylamino)cyclopentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)15-8-3-1-2-7(8)14-6-4-5-6/h6-8,14H,1-5H2,(H,15,16) |
Clé InChI |
VKWKYYVSXUQQBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)NC(=O)C(F)(F)F)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


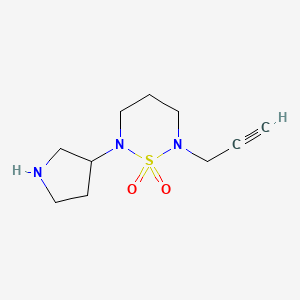

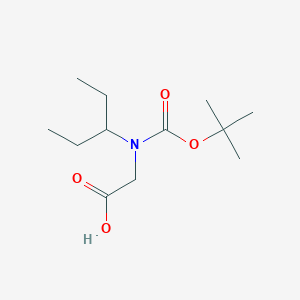
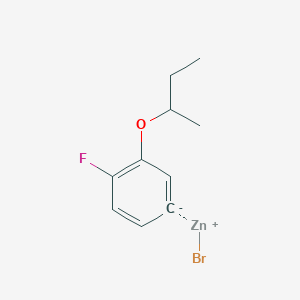
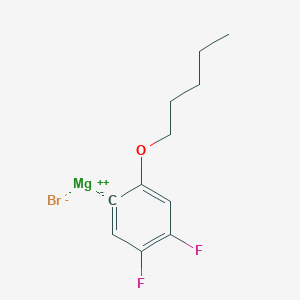
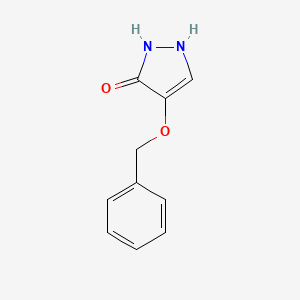
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)

![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
